molecular formula C11H10N2O B15113887 4-Methyl-2-(pyridin-3-yloxy)pyridine

4-Methyl-2-(pyridin-3-yloxy)pyridine

Cat. No.: B15113887
M. Wt: 186.21 g/mol
InChI Key: XKOMYQVCOARVES-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-3-yloxy)pyridine is a pyridine derivative featuring a methyl group at position 4 and a pyridin-3-yloxy substituent at position 2. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol. The pyridin-3-yloxy group is a critical pharmacophore, enabling interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluRs) .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-methyl-2-pyridin-3-yloxypyridine

InChI

InChI=1S/C11H10N2O/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10/h2-8H,1H3

InChI Key

XKOMYQVCOARVES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)OC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-3-yloxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-chloropyridine with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methyl-2-(pyridin-3-yloxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents (Position) Key Structural Differences
4-Methyl-2-(pyridin-3-yloxy)pyridine -CH₃ (C4), pyridin-3-yloxy (C2) Reference compound
N,N-Dimethyl-2-(pyridin-3-yloxy)ethan-1-amine (Compound 9) -CH₂N(CH₃)₂ (side chain) Ethylamine side chain instead of pyridine ring
2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine Tetrazole-phenyl group (C2) Tetrazole ring enhances mGlu5 antagonism
2-Isopropyl-4-methylpyridine -CH(CH₃)₂ (C2), -CH₃ (C4) Lacks oxygen atom, higher lipophilicity

Key Observations :

  • The pyridin-3-yloxy group is essential for nAChR and mGluR binding but requires specific substituents for selectivity. For example, compound 9’s ethylamine side chain improves α4β2* nAChR affinity (Ki = 32.6 nM) .
  • The tetrazole-phenyl group in 2-{2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine enhances mGlu5 antagonism (Ki < 10 nM) but reduces nAChR activity .
  • Lipophilicity : 2-Isopropyl-4-methylpyridine (logP = 2.40) is more lipophilic than this compound (estimated logP ~1.8), affecting membrane permeability .

Physicochemical Properties

Property This compound Compound 9 2-Isopropyl-4-methylpyridine
Molecular Weight (g/mol) 186.21 196.26 135.21
TPSA (Ų) ~30 (estimated) ~25 12.90
logP ~1.8 (estimated) ~1.5 2.40
H-Bond Acceptors 3 3 1

Key Observations :

  • The pyridin-3-yloxy group increases TPSA compared to non-oxygenated analogs (e.g., 2-Isopropyl-4-methylpyridine), improving solubility but reducing blood-brain barrier penetration.
  • Lower molecular weight analogs (e.g., 2-Isopropyl-4-methylpyridine) may favor synthetic accessibility but lack receptor specificity .

Key Observations :

  • Substitution at position 5 of the pyridine ring (e.g., azacyclic systems) can enhance α4β2* nAChR selectivity, as seen in compound 9 derivatives .
  • The tetrazole ring shifts activity toward mGlu5 receptors, demonstrating how minor structural changes alter target specificity .

Yield Comparison :

  • Yields for pyridin-3-yloxy derivatives range from 67–81% in analogous reactions (e.g., ), suggesting efficient synthetic routes for the target compound .

Q & A

Q. Table 1: Representative Synthetic Conditions

Substrate PairBaseSolventTemperatureYield*
Pyridin-3-ol + 2-chloro-4-methylpyridineK₂CO₃DCMReflux70–85%
Pyridin-3-ol + 2-iodo-4-methylpyridineNaHDMF80°C65–75%

*Yields estimated from analogous pyridine ether syntheses .

Basic: How is compound purity validated, and which analytical techniques are critical?

Answer:
Purity assessment requires a multi-technique approach:

  • HPLC/GC-MS : Quantifies impurities (<1%) using C18 columns (H₂O:MeCN gradient) or DB-5MS columns .
  • NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ confirms structural integrity. Key signals: pyridyloxy protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ = 203.0946 for C₁₁H₁₁N₂O) .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation .
  • Spill Management : Neutralize with 5% acetic acid and adsorb using vermiculite. Avoid direct skin contact due to potential irritancy .

Advanced: How can contradictory NMR/IR data for derivatives be resolved?

Answer:
Contradictions arise from tautomerism or solvent effects. Mitigation strategies:

  • Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting at low temperatures (–40°C) .
  • 2D NMR (HSQC/HMBC) : Correlates proton-carbon connectivity to confirm substitution patterns (e.g., distinguishing C-2 vs. C-4 methylation) .
  • Computational Validation : Compare experimental IR stretches (e.g., C–O at 1250 cm⁻¹) with DFT-calculated spectra (B3LYP/6-31G*) .

Advanced: How can reaction yields be optimized for sterically hindered analogs?

Answer:
Bulky substituents reduce yields due to steric hindrance. Optimization strategies:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 h conventional) and improves yields by 15–20% .
  • Catalytic Systems : Use Pd(OAc)₂/XPhos (2 mol%) for Suzuki-Miyaura coupling of boronic acids to pyridyl halides .
  • Solvent Effects : Switch to polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. Table 2: Impact of Bulky Substituents on Yield

Substituent (R)Conventional YieldMicrowave Yield
–CH₂Ph45%62%
–C(CH₃)₃30%50%

Advanced: What structure-activity relationship (SAR) insights exist for pyridyloxy derivatives?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at C-4 enhance antibacterial activity (MIC = 2 µg/mL vs. S. aureus) by increasing electrophilicity .
  • Steric Effects : Methyl groups at C-2 reduce metabolic degradation but decrease solubility (logP > 3.5).
  • Biological Targets : Derivatives with piperidine/pyrrolidine moieties show kinase inhibition (IC₅₀ = 50 nM for JAK2) .

Q. Table 3: SAR Trends in Pyridyloxy Derivatives

ModificationBiological ActivitylogP
–NO₂ at C-4Antibacterial2.8
–OCH₃ at C-3Antifungal1.9
–N(CH₃)₂ at C-5Kinase Inhibition3.1

Advanced: How are degradation pathways studied under accelerated stability conditions?

Answer:

  • Forced Degradation : Expose the compound to 0.1 M HCl/NaOH (70°C, 24 h) or 3% H₂O₂ (room temperature, 48 h). Monitor via LC-MS for hydrolytic or oxidative byproducts .
  • Photostability : Use ICH Q1B guidelines (1.2 million lux-hours UV) to identify photo-oxidation products (e.g., N-oxide formation) .

Advanced: What computational tools predict physicochemical properties?

Answer:

  • logP/Solubility : Use Schrodinger’s QikProp or ACD/Labs Percepta. Predicted logP = 2.1 aligns with experimental shake-flask data (logP = 2.3) .
  • pKa Estimation : MOE’s QSAR module predicts pyridyl-N pKa ≈ 3.5, critical for protonation state in biological assays .

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